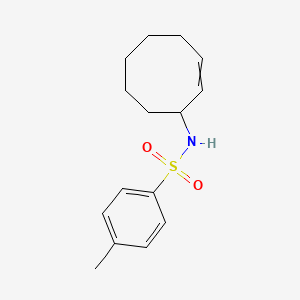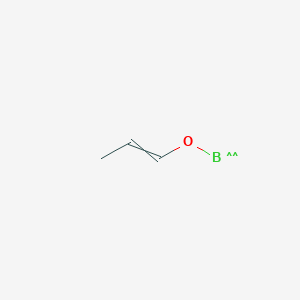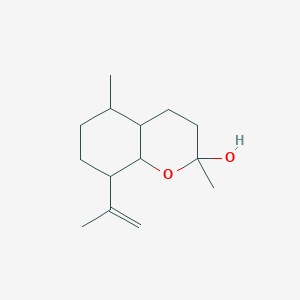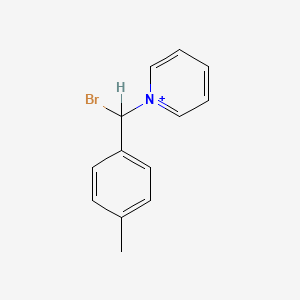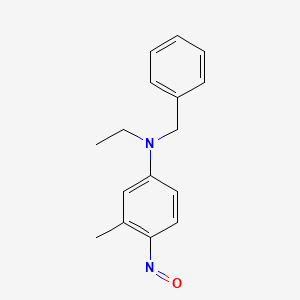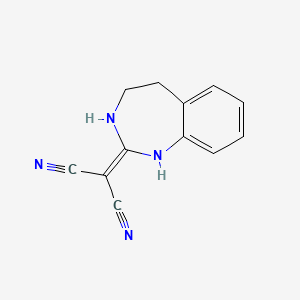
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, however, is more specialized and is primarily of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile typically involves the reaction of 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzodiazepine derivatives.
Scientific Research Applications
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
- 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole
Uniqueness
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is unique due to its specific structure, which allows it to form stable ylidene intermediates. This property makes it particularly useful in synthetic chemistry for the creation of complex molecules. Additionally, its interaction with GABA receptors distinguishes it from other benzodiazepine derivatives, providing a unique pharmacological profile .
Properties
CAS No. |
137154-95-1 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1,3,4,5-tetrahydro-1,3-benzodiazepin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)12-15-6-5-9-3-1-2-4-11(9)16-12/h1-4,15-16H,5-6H2 |
InChI Key |
XERCWCHEBAPYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C(C#N)C#N)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




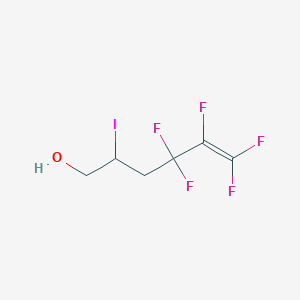
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)

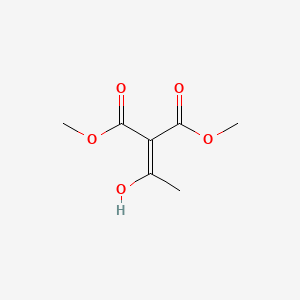
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)


